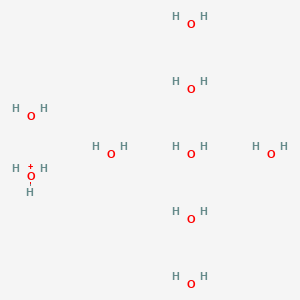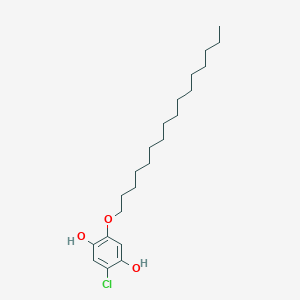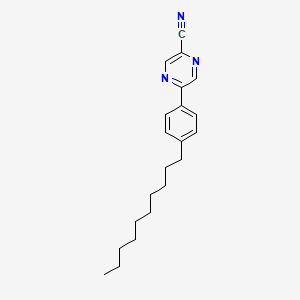
5-(4-Decylphenyl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Decylphenyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C21H27N3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a decylphenyl group attached to the pyrazine ring, along with a carbonitrile group at the 2-position of the pyrazine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Decylphenyl)pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Decylphenyl Intermediate: The decylphenyl group is synthesized through a Friedel-Crafts alkylation reaction, where decyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrazine-2-carbonitrile: The decylphenyl intermediate is then coupled with pyrazine-2-carbonitrile through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Decylphenyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products
Oxidation: Oxidized derivatives of the decylphenyl group.
Reduction: Reduced derivatives of the carbonitrile group.
Substitution: Substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-(4-Decylphenyl)pyrazine-2-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Decylphenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The carbonitrile group plays a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Octylphenyl)pyrazine-2-carbonitrile
- 5-(4-Hexylphenyl)pyrazine-2-carbonitrile
- 5-(4-Dodecylphenyl)pyrazine-2-carbonitrile
Uniqueness
5-(4-Decylphenyl)pyrazine-2-carbonitrile is unique due to its specific decylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its shorter or longer alkyl chain analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
177579-29-2 |
|---|---|
Fórmula molecular |
C21H27N3 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
5-(4-decylphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H27N3/c1-2-3-4-5-6-7-8-9-10-18-11-13-19(14-12-18)21-17-23-20(15-22)16-24-21/h11-14,16-17H,2-10H2,1H3 |
Clave InChI |
GRDADMNFZDCSLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
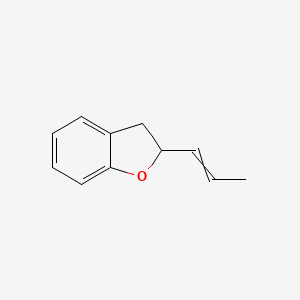
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
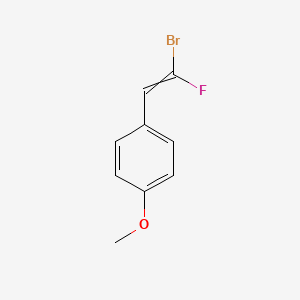


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
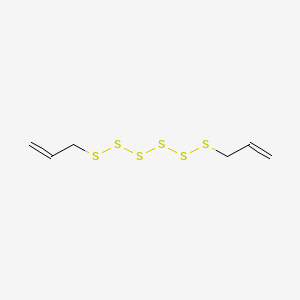
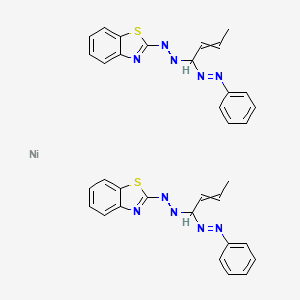

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
